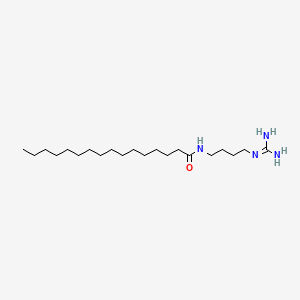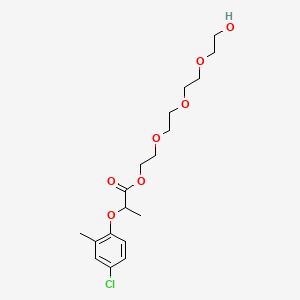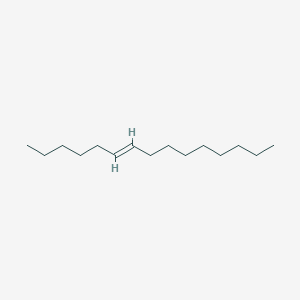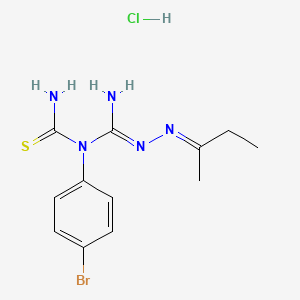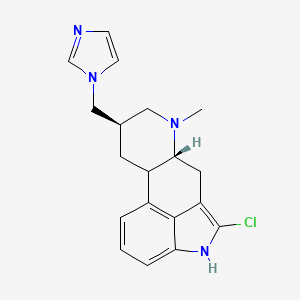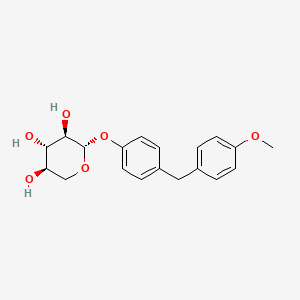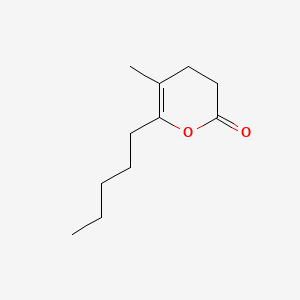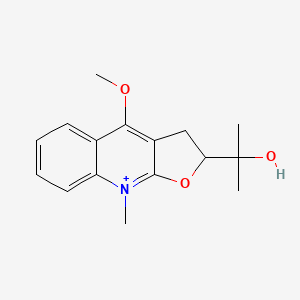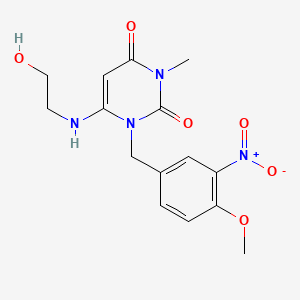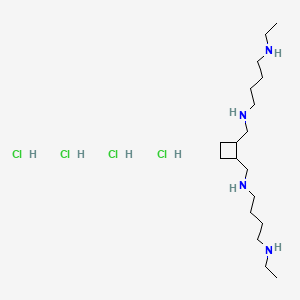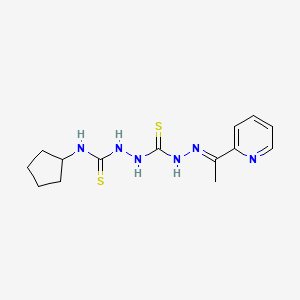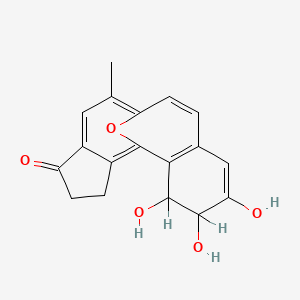
4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- typically involves multi-step organic reactionsCommon reagents used in these steps include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9R-trans)-
- 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-cis)-
Uniqueness
The uniqueness of 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to its similar compounds .
Properties
CAS No. |
56348-71-1 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3,4,5-trihydroxy-11-methyl-18-oxatetracyclo[8.7.1.02,7.013,17]octadeca-1(17),2(7),5,8,10,12-hexaen-14-one |
InChI |
InChI=1S/C18H16O5/c1-8-6-11-10(3-4-12(11)19)18-15-9(2-5-14(8)23-18)7-13(20)16(21)17(15)22/h2,5-7,16-17,20-22H,3-4H2,1H3 |
InChI Key |
KRCFGTMAEZJAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C(C(C(=C3)O)O)O)C(=C4CCC(=O)C4=C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


